4-(Trimethoxysilyl)aniline

Description

Conceptual Framework of Organosilane Coupling Agents in Interfacial Science

Organosilane coupling agents are a class of organosilicon compounds that possess two different types of reactive functional groups within the same molecule. tcichemicals.com This dual functionality allows them to act as molecular bridges, forming strong covalent bonds with both organic polymers and inorganic materials. zmsilane.com The general structure of an organosilane coupling agent can be represented as R-Y-Si(OR')3, where 'R' is an organic functional group, 'Y' is a short alkyl chain, and 'Si(OR')3' is a hydrolyzable silane (B1218182) group. alfa-chemistry.com

The development of these agents was initially driven by the need to enhance the performance of fiberglass-reinforced composites. russoindustrial.ru It was discovered that treating glass fibers with certain organo-functional silanes not only prevented water ingress and bond degradation at the fiber-resin interface but also substantially increased the initial strength of the composite. russoindustrial.ru Today, their applications have expanded to include surface modification, adhesion promotion in coatings and sealants, and cross-linking agents in plastics and rubbers. russoindustrial.ru

Structural and Functional Attributes of 4-(Trimethoxysilyl)aniline

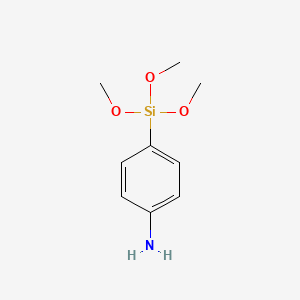

The efficacy of this compound as a coupling agent is rooted in its distinct molecular architecture. The molecule consists of an aromatic aniline (B41778) ring substituted with a trimethoxysilyl group at the para position. ontosight.ai This strategic combination of an organic amine and an inorganic-reactive silane group within a single molecule is key to its functionality.

Table 1: Key Structural and Functional Attributes

| Feature | Description |

|---|---|

| Molecular Formula | C9H15NO3Si nih.gov |

| IUPAC Name | 4-trimethoxysilylaniline nih.gov |

| Organic Moiety | Aromatic Amine (Aniline) |

| Inorganic-Reactive Moiety | Trimethoxysilyl Group (-Si(OCH3)3) |

| Primary Function | Coupling Agent, Adhesion Promoter, Surface Modifier cymitquimica.com |

The aniline portion of the this compound molecule provides the organic reactivity. The primary amine (-NH2) group on the aromatic ring is a versatile functional group that can participate in a variety of chemical reactions with organic polymers. ontosight.ai For instance, it can react with epoxy resins, polyurethanes, and other thermosetting and thermoplastic resins. powerchemical.net This reactivity allows for the formation of strong covalent bonds between the coupling agent and the polymer matrix, a critical factor for effective stress transfer and improved mechanical properties in composite materials. alfa-chemistry.com Furthermore, the aromatic nature of the aniline ring can contribute to the thermal stability of the interfacial region. The aniline moiety can also be chemically modified to introduce other functionalities, expanding its utility in applications such as biosensors. ontosight.ai

The trimethoxysilyl group (-Si(OCH3)3) is the inorganic-reactive part of the molecule. ontosight.ai The three methoxy (B1213986) groups are hydrolyzable, meaning they can react with water to form silanol (B1196071) groups (-Si(OH)3). This hydrolysis is the initial and crucial step for the coupling agent to bond to inorganic surfaces. russoindustrial.ru

Overview of Research Trajectories and Academic Significance

Research into this compound and related organosilane coupling agents continues to be an active area of investigation, driven by the increasing demand for high-performance hybrid materials. Current research trajectories are focused on several key areas. One significant direction is the synthesis of novel organic-inorganic hybrid materials with tailored optical, electrical, and mechanical properties using this compound as a precursor, often through sol-gel processes. ontosight.ai

Another area of focus is the development of advanced coatings and adhesives with enhanced durability and performance. ontosight.ai The ability of this compound to form strong bonds with a variety of substrates makes it a valuable component in creating protective and functional surface layers. Furthermore, its potential use in biomedical applications, such as in the development of biosensors and biomedical devices, is being explored. ontosight.ai This involves modifying the aniline group to interact with specific biological molecules. ontosight.ai

The academic significance of this compound lies in its role as a model compound for studying interfacial phenomena. It provides a platform to understand the fundamental chemistry and physics of how organic and inorganic materials interact at the molecular level. zmsilane.com By studying its behavior, researchers can gain insights into designing new and improved coupling agents for a wide range of applications, from construction and automotive industries to electronics and aerospace. cymitquimica.com The versatility of this compound ensures its continued importance in advancing the field of materials science.

Structure

2D Structure

Properties

IUPAC Name |

4-trimethoxysilylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNODSORTHKVDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955554 | |

| Record name | 4-(Trimethoxysilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33976-43-1 | |

| Record name | (p-Aminophenyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33976-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trimethoxysilyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033976431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trimethoxysilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trimethoxysilyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 4 Trimethoxysilyl Aniline and Derivatives

Direct Synthetic Pathways and Reaction Schemes

Direct synthetic methods are a primary approach for the synthesis of 4-(trimethoxysilyl)aniline and its derivatives. These pathways often involve the direct interaction of aniline-based molecules with silane (B1218182) precursors.

Reaction of Aniline (B41778) Derivatives with Trimethoxysilane (B1233946) Precursors

A common method for synthesizing this compound involves the reaction of an aniline derivative with a trimethoxysilane precursor. One such procedure utilizes 4-iodoaniline (B139537) and trimethoxysilane in a Grignard-like reaction. This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) and uses magnesium as a reducing agent. The reaction temperature can range from 45 to 100°C. Another approach involves the copper-mediated C–N coupling of arylsilanes with nitrogen nucleophiles. nih.gov For instance, phenyltrimethoxysilane (B147435) can undergo oxidative amination with various nitrogen nucleophiles in the presence of a copper catalyst and a fluoride (B91410) additive like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov However, this method has limitations as the aryltrimethoxysilanes are often prepared from aryl halides. nih.gov

A significant advancement in this area is the direct functionalization of C-H bonds, which offers a more efficient alternative to multi-step syntheses. uva.nl For example, a palladium/S,O-ligand catalytic system has been developed for the para-selective C–H olefination of aniline derivatives, proceeding under mild conditions with a broad range of anilines. uva.nl

Silane-Functionalization of Aminophenol Derivatives

The synthesis of silylated aniline derivatives can also be achieved through the functionalization of aminophenol compounds. While direct silylation of the amino group in aminophenol can be challenging, various strategies have been developed to introduce silane moieties. These methods often involve protecting the phenol (B47542) group or utilizing specific reaction conditions to favor N-silylation over O-silylation. The resulting silane-functionalized aminophenol derivatives can then be further modified to yield a variety of compounds with tailored properties. The synthesis of new para-aminophenol derivatives containing fragments of acetic acid, saturated fatty acids, and monoethanolamine has been reported as potential analogues to paracetamol. nih.gov Additionally, a catalyst-free electrochemical method for the mono- and dichlorination of electron-rich aminophenol precursors has been developed using dichloromethane (B109758) as both the solvent and chlorine source. rsc.org

Advanced Catalytic Approaches in Organosilane Synthesis

Application of Transesterification Catalysts

Transesterification catalysts are crucial in the synthesis and modification of alkoxysilanes. These catalysts can be either acidic or basic, with the choice depending on the specific alkoxysilane being transesterified. google.com For aminoalkylalkoxysilanes, basic catalysts such as sodium alkoxides are typically used. google.com The catalyst concentration is generally low, ranging from 0.001 to 1.0% by weight relative to the alkoxyorganosilicon compound. google.com Both homogeneous and heterogeneous catalysts can be employed. google.com For instance, silane-modified mixed metal oxides, such as CaO-CuO, have been developed as effective heterogeneous catalysts for transesterification processes. nih.govmdpi.com The modification of these catalysts with organosilanes can enhance their interaction with reactants, leading to higher yields. mdpi.com

Role of Noble Metal Catalysis in Specific Derivatizations

Noble metal catalysts, including palladium, platinum, and rhodium, are widely used in organic synthesis for their high activity and selectivity in a variety of reactions, including the derivatization of organosilanes. researchgate.netresearchgate.netmdpi.com In the context of this compound, noble metal catalysts can be employed to facilitate cross-coupling reactions, aminations, and other transformations to create a diverse range of derivatives.

Palladium N-heterocyclic carbene (Pd–NHC) complexes have emerged as highly effective catalysts for Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds under mild conditions. researchgate.net These catalysts are known for their robustness and ability to facilitate the synthesis of complex molecules. researchgate.net For instance, a Pd/S,O-ligand catalytic system has been successfully used for the para-selective C–H olefination of aniline derivatives. uva.nl

Furthermore, the promotion of nickel-based catalysts with small amounts of noble metals like platinum or ruthenium can significantly enhance their catalytic performance in reactions such as CO2 methanation. researchgate.net This suggests the potential for developing more cost-effective and efficient catalytic systems for various applications. The discovery of anti-sintering noble metal catalysts supported on high-entropy oxides also presents a promising avenue for creating thermally stable catalysts for high-temperature reactions. rsc.org

Controlling Reaction Parameters and Yield Optimization

Optimizing reaction parameters is a critical aspect of synthesizing this compound and its derivatives to maximize yield and purity. Key parameters that are often manipulated include the choice of catalyst, solvent, base, and reaction temperature.

For instance, in palladium-catalyzed reactions, the selection of the palladium source and the ligand can have a profound impact on the outcome. In one study, using Pd(OAc)2/PPh3 instead of Pd(PPh3)2Cl2 led to the formation of an undesired alkyne intermediate that did not cyclize to the target product. researchgate.net The choice of base is also crucial; substituting a weaker base like triethylamine (B128534) (Et3N) with a stronger one such as potassium carbonate (K2CO3) significantly improved the yield of the desired product. researchgate.net The presence or absence of a co-catalyst, like CuI, can also dramatically alter the reaction pathway and product distribution. researchgate.net

Solvent selection is another important factor. In the synthesis of spiro-4-thiazolidinones from isatin (B1672199) and aniline derivatives, water was found to be the optimal solvent, outperforming others like ethanol (B145695), acetonitrile, methanol (B129727), and THF. nih.gov Temperature and catalyst loading are also key variables that need to be fine-tuned. For the production of biodiesel using a functionalized MCM-41 catalyst, the optimal conditions were found to be a specific catalyst loading, temperature, and molar composition of the silane precursor. mdpi.com

Systematic screening of these parameters allows for the development of robust and efficient synthetic protocols. The following table provides an example of how reaction conditions can be optimized for a specific synthesis.

| Entry | Catalyst | Co-Catalyst | Base | Solvent | Product(s) and Yield(s) |

| 1 | Pd(PPh3)2Cl2 | CuI | K2CO3 | - | 4a (14%), 7 (35%) |

| 2 | Pd(OAc)2/PPh3 | CuI | K2CO3 | - | 7 (exclusive) |

| 3 | Pd(PPh3)2Cl2 | None | Et3N | - | 4a (poor yield) |

| 4 | Pd(PPh3)2Cl2 | None | K2CO3 | - | 4a (69%) |

| 5 | Pd(PPh3)2Cl2 (without PPh3) | None | K2CO3 | - | 4a (significantly lower yield) |

| Data adapted from a study on the synthesis of (E)-3-arylidene-3,4-dihydro-2H-1,4-benzoxazines. researchgate.net |

Anhydrous Reaction Conditions and Moisture Sensitivity

The synthesis of this compound and its derivatives necessitates strictly anhydrous conditions. evitachem.comsmolecule.comvulcanchem.com The trimethoxysilyl group is highly susceptible to hydrolysis, where the presence of water can lead to the formation of silanol (B1196071) groups (Si-OH). smolecule.com This premature hydrolysis can be controlled through the use of anhydrous solvents and specialized laboratory techniques like Schlenk lines. While a small, controlled amount of water is sometimes used to facilitate specific hydrolysis-condensation reactions, the general synthesis requires a moisture-free environment to prevent the uncontrolled formation of siloxane networks (Si-O-Si).

One common synthetic route involves the reaction of 4-iodoaniline with trimethoxysilane in an anhydrous solvent like tetrahydrofuran (THF), using magnesium as a reducing agent. Another approach is the reduction of 4-nitrophenyltrimethoxysilane using hydrogen gas and a palladium-on-carbon catalyst in THF. The synthesis of related derivatives, such as N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine, also emphasizes the need for anhydrous conditions to avoid hydrolysis of the trimethoxysilyl groups.

Solvent Systems and Their Influence on Reaction Efficacy

The choice of solvent plays a crucial role in the efficacy of this compound synthesis. The solvent's polarity can significantly influence the reaction rate and yield.

Commonly used solvents include:

Tetrahydrofuran (THF): Often used in Grignard-like reactions for the synthesis of this compound. It is also the solvent of choice for the reductive amination of 4-nitrophenyltrimethoxysilane.

Toluene: An alternative solvent for the Grignard-like synthesis.

Ethanol/Water Mixtures: In some controlled hydrolysis-condensation reactions, a mixture of ethanol and water (e.g., 95:5 v/v) is employed.

Methanol: Used in the preparation of certain Schiff-base derivatives. nih.gov

Dimethylformamide (DMF): Utilized in the functionalization of porphyrin rings with triethoxysilyl groups. mdpi.com

The selection of the solvent system is critical and is often tailored to the specific reaction pathway being employed. For instance, in the cyclocondensation of aniline derivatives, a water/ethanol mixture has been shown to be highly efficient. nih.gov

Isolation and Purification Techniques for Research-Grade Purity

Achieving research-grade purity of this compound is paramount for its application in high-performance materials and structural studies. This requires meticulous isolation and purification procedures.

Chromatographic Purification Strategies

Column chromatography is a primary technique for purifying this compound. This method separates the target compound from impurities based on their differential adsorption to a stationary phase.

Typical Chromatographic Parameters:

| Parameter | Details |

|---|---|

| Stationary Phase | Silica (B1680970) gel |

| Eluent System | Ethyl acetate/Hexane |

The progress of the purification can be monitored using Thin-Layer Chromatography (TLC), with a typical retention factor (Rf) of approximately 0.5 in ethyl acetate. High-performance liquid chromatography (HPLC) is another powerful tool for purifying nanoparticles functionalized with related silane compounds, ensuring the removal of residual reactants and byproducts. researchgate.net

Recrystallization and Distillation Protocols

Following initial purification by chromatography, recrystallization and distillation are often employed to achieve higher purity.

Recrystallization: This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. scribd.com A common solvent system for the recrystallization of this compound is a mixture of methanol and water. The principle relies on the lower solubility of the compound at cooler temperatures, which facilitates its separation from more soluble impurities. scribd.com

Distillation: For liquid products, distillation is an effective purification method. The reduction of 4-nitrophenyltrimethoxysilane yields this compound, which can be purified by distillation to achieve a high yield of 96%.

Exploratory Synthesis through Novel Activation Methods

The quest for more efficient and environmentally friendly synthesis methods has led to the exploration of novel activation techniques, including the use of high-energy radiation.

Gamma Radiation-Induced Synthesis for Nanomaterials

Gamma radiation has emerged as a versatile tool for synthesizing silica-based nanomaterials. mdpi.com This method utilizes high-energy photons to induce radiolytic reduction, creating finely structured composites without the need for chemical initiators or capping agents. mdpi.com

In the context of materials involving silyl (B83357) anilines, gamma radiation has been used to synthesize multi-wall carbon nanotube (MWNT)–silica nanocomposites. mdpi.com In a typical procedure, a solution containing MWNTs, a silica source like N-[3-(trimethoxysilyl)propyl]aniline, and metal precursors is subjected to gamma irradiation. mdpi.com The radiation initiates the hydrolysis and co-condensation of the silane precursor, leading to the formation of the nanocomposite. mdpi.com This technique offers a clean and efficient pathway to produce advanced nanomaterials with tailored properties. researchgate.netresearchgate.netmdpi.comnih.gov The radiation dose is a critical parameter that influences the concentration of nanoparticles on the silica matrix. mdpi.com

Hydrolysis Mechanisms of the Trimethoxysilyl Moiety

The trimethoxysilyl group of this compound is susceptible to hydrolysis, a process that involves the cleavage of its silicon-oxygen bonds by water. This reaction leads to the formation of silanol groups (Si-OH), which are key intermediates in the subsequent condensation reactions.

The hydrolysis of the trimethoxysilyl moiety proceeds in a stepwise manner, with the three methoxy (B1213986) groups being replaced by hydroxyl groups. The kinetics of this process are influenced by several factors, including the concentration of water, the presence of catalysts, and the reaction temperature. The amine group within the this compound molecule can itself act as a catalyst for hydrolysis. nih.gov

The rate of hydrolysis for aminosilanes is generally faster than that of alkylalkoxysilanes. This is attributed to the catalytic effect of the amine functionality. nih.gov The formation of silanol groups can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which allows for the identification and quantification of the different hydrolyzed species. Studies on similar aminosilanes have shown that the hydrolysis can proceed in distinct steps with different rate constants. For instance, the hydrolysis of aminotriethoxysilane (APTS) in deuterated ethanol was found to occur in two steps with rate constants of 2.77 x 10⁻⁴ sec⁻¹ and 0.733 x 10⁻⁴ sec⁻¹ at 25°C. nih.gov

The table below presents a summary of hydrolysis rate constants for various silanes, illustrating the influence of the organic substituent on the reaction kinetics.

| Silane | Catalyst | Water Content | Hydrolysis Rate Constant | Reference |

| Methoxysilanes-terminated polybutadiene | Various | 50% humidity | 0.29 to 5.4 × 10⁻⁴ min⁻¹ | nih.gov |

| Tetraethoxysilane (TEOS) | Phosphoric acid | Various | 1.1 to 5.4 × 10² M⁻¹ sec⁻¹ | nih.gov |

| Tetraethoxysilane (TEOS) | Hydrochloric acid | Acidified water | 4.5 to 65 × 10⁻² M⁻¹ min⁻¹ | nih.gov |

Interactive Data Table: This table allows you to filter and sort the data to compare the hydrolysis rates of different silanes under various conditions.

The pH of the surrounding environment plays a crucial role in the hydrolytic stability of this compound. The rate of hydrolysis is significantly affected by both acidic and basic conditions. researchgate.net Generally, the hydrolysis rate is minimized near neutral pH and increases under both acidic and alkaline conditions. researchgate.net

Under acidic conditions, the oxygen atom of the methoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. Conversely, under alkaline conditions, the hydroxide (B78521) ion directly attacks the silicon atom, facilitating the displacement of the methoxy group. researchgate.net The presence of the amine group in this compound can lead to an increase in the local pH when dissolved in water, which in turn can drive the hydrolysis of the alkoxy groups to silanols. researchgate.net

Studies on γ-methacryloxypropyltrimethoxysilane (MPS) have shown that longer times are required for complete hydrolysis under near-neutral pH conditions. researchgate.net The hydrolytic degradation of materials like polylactic acid fibers has also been shown to be significantly faster in alkaline conditions. mdpi.com

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. These reactions lead to the formation of siloxane bonds (Si-O-Si), resulting in the creation of oligomers and, eventually, a cross-linked polysiloxane network.

Intermolecular condensation involves the reaction between two silanol-containing molecules. This process can occur either through the reaction of two silanol groups to form a siloxane bond and a water molecule, or through the reaction of a silanol group with an unhydrolyzed methoxy group to form a siloxane bond and a methanol molecule. The amine functionality can also catalyze these condensation reactions. nih.gov

The condensation rate is also influenced by pH. While hydrolysis is favored at low pH, condensation is promoted at higher pH values. researchgate.net This allows for some control over the silanization process by adjusting the pH of the reaction medium.

This compound is frequently used as a coupling agent to modify the surface of materials that possess hydroxyl groups, such as silica, glass, and cellulose. mdpi.com After hydrolysis, the silanol groups of the silane can react with the surface hydroxyl groups of the substrate, forming stable covalent Si-O-Substrate bonds. mdpi.commdpi.com This process, known as surface condensation or grafting, results in the immobilization of the this compound molecule on the substrate surface.

The efficiency of this surface modification depends on factors such as the reaction conditions and the nature of the substrate. The formation of a stable siloxane bond at the interface enhances the adhesion between organic and inorganic materials. mdpi.com The amine groups of the silane can also interact with the surface through hydrogen bonding, which can influence the orientation and density of the grafted silane layer. nih.gov

Nucleophilic Reactivity of the Aromatic Amine Group

The aromatic amine group in this compound exhibits nucleophilic properties, making it susceptible to reaction with various electrophiles. However, the nucleophilicity of the aniline amine is generally weaker than that of aliphatic amines due to the electron-withdrawing nature of the phenyl ring, which delocalizes the lone pair of electrons on the nitrogen atom. ucalgary.canoaa.gov

This reduced nucleophilicity means that aniline is less reactive towards weak electrophiles. ucalgary.ca Despite this, the amine group can still participate in a range of chemical reactions. For instance, anilines can react with strong acids to form anilinium ions. noaa.gov They are also highly susceptible to electrophilic aromatic substitution reactions on the benzene (B151609) ring, although the trimethoxysilyl group can influence the position of substitution. libretexts.org

The amine group can also undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). researchgate.net Furthermore, the amine can react with epoxides, leading to the opening of the epoxy ring. researchgate.net In the context of nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups on the aromatic ring can activate it towards attack by nucleophiles. tib.eunih.gov

Research Applications in Materials Science and Engineering

Organic-Inorganic Hybrid Materials Design and Synthesis

The capacity of 4-(Trimethoxysilyl)aniline to form covalent bonds with both organic polymers and inorganic networks makes it an invaluable component in the synthesis of hybrid materials. cymitquimica.com These materials often exhibit properties superior to their individual components, combining the flexibility and processability of polymers with the durability and thermal stability of inorganic materials like silica (B1680970).

Development of Molecularly Interconnected Composite Systems

This compound is instrumental in the development of molecularly interconnected composite systems, particularly in the creation of polyimide-silica hybrid films. In this context, the aniline (B41778) group of the molecule can be polymerized with other monomers to form a polyimide backbone, a high-performance polymer known for its thermal stability.

The synthesis process typically involves two main stages. First, the organic polymerization occurs where the amine group of this compound reacts with dianhydrides to form a poly(amic acid)-silane precursor. In the second stage, a sol-gel process is initiated. The trimethoxysilyl groups on the polymer backbone undergo hydrolysis and condensation, often catalyzed by water, to form a cross-linked silica (Si-O-Si) network distributed throughout the polymer matrix. This process ensures that the organic (polyimide) and inorganic (silica) phases are covalently bonded, preventing phase separation and leading to a homogeneous material with enhanced properties.

The incorporation of this silane (B1218182) into the polyimide matrix has been shown to significantly improve the material's properties.

Table 1: Impact of this compound on Polyimide-Silica Hybrid Film Properties

| Property | Observation | Scientific Rationale |

| Thermal Stability | Increased decomposition temperature. | The formation of a rigid, cross-linked silica network within the polymer matrix restricts thermal motion of the polymer chains. |

| Mechanical Strength | Improved tensile strength and modulus. | The inorganic silica network acts as a reinforcing phase, enhancing the load-bearing capacity of the composite material. |

| Adhesion | Enhanced adhesion to inorganic substrates. | The trimethoxysilyl group can form covalent bonds with hydroxyl groups present on the surface of substrates like glass or silicon wafers. cymitquimica.com |

| Dielectric Constant | Lowered dielectric constant. | The introduction of the less polar silica network can reduce the overall polarity and moisture absorption of the polyimide film. |

Layered Hybrid Materials and Pillaring Strategies

In the field of nanocomposites, this compound can be employed as a pillaring agent for layered materials such as montmorillonite (B579905) clay. mdpi.com Pillaring is a process where the layers of the clay are propped open by inserting molecules, creating a porous structure with a high surface area that is accessible for catalysis or adsorption. iitm.ac.in

The process involves an ion-exchange reaction where the cationic anilinium form of the molecule (protonated amine group) replaces the native cations (like Na⁺) present in the interlayer space of the clay. researchgate.net Following this intercalation, a sol-gel reaction can be induced. The trimethoxysilyl groups of the intercalated molecules react with residual water in the clay galleries to form robust polysilsesquioxane "pillars." These pillars permanently prop the clay layers apart, creating a stable, porous structure.

The height of these pillars, and thus the resulting interlayer spacing, is determined by the size of the this compound molecule and the extent of the polysilsesquioxane formation. This modification transforms the clay into a high-surface-area material with tailored surface chemistry, as the phenylamine groups are exposed on the surface of the pillars.

Table 2: Expected Changes in Montmorillonite Clay Properties After Pillaring with this compound

| Property | Before Pillaring | After Pillaring | Rationale for Change |

| Basal Spacing (d-spacing) | ~1.2 nm | > 2.0 nm (estimated) | Intercalation of the silane and formation of polysilsesquioxane pillars increases the distance between clay layers. iitm.ac.in |

| Surface Area | Low | High | The propping of the clay layers makes the internal surfaces accessible to gases and liquids. |

| Surface Chemistry | Hydrophilic (inorganic cations) | More Organophilic/Reactive (aniline groups) | The exposed aniline groups on the pillars change the surface polarity and introduce reactive sites. |

| Thermal Stability | Moderate | High | The formation of stable silica pillars enhances the structural integrity of the clay at elevated temperatures. researchgate.net |

Integration into Dual-Cure Polymerization Processes for Hybrid Coatings

Dual-cure processes combine two different curing mechanisms, typically UV and thermal curing, to create highly cross-linked and durable coatings. uvebtech.com This approach allows for rapid initial curing followed by a more complete cure in areas not accessible to UV light ("shadow" regions). uvebtech.comgoogle.com this compound is a suitable candidate for integration into such systems due to its distinct reactive groups.

In a hypothetical dual-cure formulation, the aniline group could be reacted with an epoxy or isocyanate functionalized acrylate (B77674) monomer. This would make the silane part of the UV-curable organic resin. The coating would be applied to a substrate and then exposed to UV radiation. This first step initiates the rapid polymerization of the acrylate groups, solidifying the coating and fixing it in place.

The second step involves a thermal cure. The heat promotes the hydrolysis and condensation of the trimethoxysilyl groups, initiating the sol-gel reaction. This forms a secondary, inorganic silica network throughout the coating, significantly enhancing its hardness, scratch resistance, and chemical resistance. This dual-cure approach ensures a robust cure throughout the coating, even in pigmented systems or on complex three-dimensional parts. uvebtech.com

Engineering of Hybrid Biomaterials for Regenerative Applications

In the field of regenerative medicine, scaffolds are crucial for providing structural support and guiding the growth of new tissue. nih.govimbiodent.com Hybrid biomaterials that combine natural or synthetic polymers with bioactive inorganic components are highly promising for these applications. This compound can be used to create such hybrid scaffolds, for example, by integrating it into materials like alginate or chitosan. nih.gov

The aniline functionality can be used to chemically link the silane to the polymer backbone of the scaffold material. The trimethoxysilyl groups, upon undergoing the sol-gel process, can form a silica or silicate (B1173343) phase within the polymer hydrogel. This inorganic component can mimic the mineral phase of natural bone, enhancing the mechanical properties of the scaffold and promoting osteoconductivity—the ability to support the growth of bone cells. imbiodent.com

Furthermore, the presence of the aniline group can be used for further functionalization, such as attaching bioactive peptides or growth factors that can actively signal to cells and promote tissue regeneration. The ability to create a covalently linked organic-inorganic scaffold helps ensure that the material degrades uniformly and maintains its structural integrity as new tissue forms.

Surface Functionalization and Engineering at the Molecular Level

The ability of this compound to anchor to surfaces and present a reactive organic group makes it a powerful tool for surface engineering.

Tailoring Surface Chemistry for Selective Interactions

This compound is widely used to functionalize surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides. nih.gov The process involves the hydrolysis of the trimethoxysilyl group to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds. nih.gov

This reaction effectively coats the surface with a monolayer of molecules where the aniline groups are oriented away from the surface, creating a new, chemically active interface. This "amino-functionalized" surface can be used for a variety of purposes:

Selective Immobilization: The aniline group is a versatile chemical handle. It can be used to covalently attach other molecules, such as fluorescent dyes for sensor applications, enzymes for biocatalytic surfaces, or antibodies for diagnostic assays.

Altering Surface Energy: The aromatic aniline groups can change the surface energy and wettability of a substrate, influencing its interaction with different liquids.

Improving Adhesion: The functionalized surface can act as an adhesion promoter, creating a strong chemical link between an inorganic substrate and an organic overcoat, such as a paint or epoxy. ontosight.ai

This precise control over surface chemistry is critical in fields ranging from microelectronics to biotechnology.

Functionalization for Bioconjugation and Biosensor Platforms

This compound is a valuable compound for functionalizing surfaces in the development of bioconjugation and biosensor platforms. ontosight.ai Its unique bifunctional nature, possessing both an aniline group and a trimethoxysilyl group, allows it to act as a molecular bridge between inorganic substrates and biological molecules. The trimethoxysilyl end of the molecule can form strong covalent bonds with surfaces rich in hydroxyl groups, such as glass, silica, and metal oxides, through hydrolysis and condensation reactions. This creates a stable, functionalized surface.

The aniline group, on the other hand, provides a reactive site for the attachment of biomolecules. It can be chemically modified to introduce specific functionalities that can then react with proteins, enzymes, or other biological entities. This capability makes this compound a candidate for the development of biosensors and other biomedical devices. ontosight.ai For instance, the aniline moiety can be modified to interact with biological molecules, enabling the detection of specific biological events. ontosight.ai

Recent research has highlighted novel methods for the chemoselective functionalization of material surfaces with bioactive molecules, a critical aspect of creating biocompatible and bioorthogonal platforms for life sciences, biotechnology, and medicine. nih.govnih.gov While not directly mentioning this compound, these studies underscore the importance of surface chemistries that allow for the stable attachment and retained activity of biomolecules such as enzymes and peptides. nih.govnih.gov The principles explored in these advanced functionalization techniques are relevant to the potential applications of this compound in creating sophisticated biosensor surfaces.

Modification of Inorganic Particle Dispersibility in Polymer Matrices

The effective dispersion of inorganic particles within a polymer matrix is crucial for the development of high-performance composite materials. This compound plays a significant role as a coupling agent to improve the compatibility and dispersion of inorganic fillers in various polymer systems. The trimethoxysilyl group of the molecule can react with the surface of inorganic particles, such as silica or metal oxides, which are often hydrophilic. This surface modification effectively changes the surface chemistry of the particles, making them more compatible with the typically hydrophobic polymer matrix.

By forming a chemical bridge between the inorganic filler and the organic polymer, this compound enhances the interfacial adhesion between the two phases. This improved compatibility prevents the agglomeration of filler particles and promotes a more uniform dispersion throughout the polymer matrix. The result is a composite material with enhanced mechanical, thermal, and chemical properties. This dual functionality makes it particularly valuable in applications requiring strong interfacial bonding between disparate materials.

The use of silane coupling agents, in general, has been shown to be effective in improving the interfacial bonding strength between fillers and thermoplastic resins. mdpi.com For example, studies have demonstrated that treating recycled carbon fibers with aminosilane (B1250345) coupling agents can enhance the interfacial bonding with polyamide 6 (PA6) and polypropylene (B1209903) (PP) resins. mdpi.com Similarly, the compatibility of polyimide/silica nanocomposites has been improved through the use of silane coupling agents that create better interfacial interactions. nih.gov These findings support the principle that this compound can be effectively used to modify the dispersibility of inorganic particles in polymer matrices, leading to improved composite performance.

Fabrication of Functional Films and Monolayers

This compound is utilized in the fabrication of functional films and self-assembled monolayers (SAMs) on various substrates. The ability of the trimethoxysilyl group to form covalent bonds with hydroxyl-terminated surfaces allows for the creation of robust and stable thin films. mpg.de This process, known as silanization, involves the adsorption, self-assembly, and covalent binding of silane molecules onto a surface, resulting in a densely packed monolayer. arxiv.org

The formation of these films can be achieved through methods like drop-casting neat silane reagents onto a substrate in an ambient atmosphere. mpg.de The resulting SAMs can impart specific functionalities to the surface, depending on the terminal group of the silane molecule. In the case of this compound, the exposed aniline groups on the film surface can be further functionalized for a variety of applications.

The quality and ordering of these self-assembled monolayers can be influenced by factors such as the chemical nature of the silane, the preparation method, and ambient conditions. arxiv.org Research has shown that longer-chain silanes tend to form more ordered monolayers. mpg.de The functional films and monolayers created using this compound have potential applications in areas such as coatings, where they can enhance durability and adhesion, and in the development of specialized surfaces for electronic or biological applications. ontosight.aiinnospk.com

Interactive Data Table: Applications of this compound in Materials Science

| Application Area | Substrate/Filler | Polymer Matrix | Key Function of this compound | Desired Outcome |

| Bioconjugation | Glass, Silica, Metal Oxides | - | Surface functionalization for biomolecule attachment | Development of biosensors and biomedical devices ontosight.ai |

| Inorganic Particle Dispersion | Silica, Metal Oxides, Carbon Fibers | Polyamide (PA), Polypropylene (PP), Polyimide (PI) | Improves compatibility and interfacial adhesion | Enhanced mechanical and thermal properties of composites mdpi.comnih.gov |

| Functional Films | Hydroxyl-terminated surfaces (e.g., SiOx/Si) | - | Formation of self-assembled monolayers (SAMs) | Creation of stable, functional surfaces for various applications mpg.dearxiv.org |

Advanced Adhesion Promotion and Composite Reinforcement

Mechanistic Studies of Interfacial Adhesion Enhancement

The primary mechanism by which this compound and other aminosilanes enhance interfacial adhesion is through the formation of a chemical bridge between an inorganic substrate and an organic polymer matrix. researchgate.nethengdasilane.com The trimethoxysilyl group of the silane molecule undergoes hydrolysis in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica, forming stable covalent siloxane bonds (Si-O-Substrate). mpg.de

Application in High-Performance Adhesives and Sealants

This compound and similar aminosilanes are widely used as adhesion promoters in high-performance adhesives and sealants. innospk.comhengdasilane.com Their ability to form strong chemical bonds with a variety of inorganic substrates, including glass and metals, makes them invaluable for improving the durability and performance of adhesive joints. ontosight.aishinetsusilicone-global.com When incorporated into adhesive or sealant formulations, these silanes migrate to the interface between the adhesive and the substrate.

Improvement of Interfacial Compatibility in Polymer Composites

In polymer composites, the interface between the polymer matrix and the reinforcing filler is often a weak point. This compound is employed to improve the interfacial compatibility and strengthen this critical region. By treating inorganic fillers such as glass fibers or silica particles with this compound, their surface chemistry is altered to be more compatible with the polymer matrix.

Interactive Data Table: Effects of Silane Treatment on Composite Properties

| Composite System | Silane Used | Property Enhanced | Mechanism |

| Carbon Fiber/Polyimide | Aminosilane | Interfacial Shear Strength | Formation of covalent bonds between fiber and matrix researchgate.net |

| Carbon Fiber/Polypropylene | Aminosilane | Interfacial Adhesion | Improved wettability and chemical bonding mdpi.com |

| Aluminum Alloy/Polypropylene | Aminosilane | Tensile Shear Strength | Creation of chemical connections at the interface tandfonline.com |

| Glass Fiber/Thermoplastic Resin | Aminosilane | Strength, Heat and Water Resistance | Chemical bonding between glass fiber and resin shinetsusilicone-global.com |

Precursor for Functional Polymers and Electroactive Systems

The aniline portion of the this compound molecule provides a pathway for polymerization, leading to the creation of functional polymers with unique electrical and chemical properties. rsc.org

Poly(this compound) can be synthesized through the chemical or electrochemical oxidation of the this compound monomer. researchgate.netekb.eg In chemical polymerization, an oxidizing agent is used to initiate the reaction. Electrochemical polymerization involves the application of an electric potential to drive the polymerization process on an electrode surface. researchgate.net The resulting polymer, Poly(this compound), combines the electroactivity of polyaniline with the ability of the trimethoxysilyl groups to crosslink and adhere to surfaces.

Interactive Table: Polymerization Methods for Poly(this compound)

| Polymerization Method | Description | Key Advantages |

| Chemical Oxidation | Involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, to initiate the polymerization of the aniline monomer. nih.gov | Scalable for large quantity production. |

| Electrochemical Polymerization | Polymerization is initiated and controlled by applying an electrical potential to an electrode submerged in a solution containing the monomer. researchgate.net | Allows for the direct formation of thin polymer films on conductive substrates with good control over thickness and morphology. |

Polyaniline and its derivatives are well-known for their electrochromic properties, meaning they can change color in response to an electrical stimulus. scispace.comnih.gov Poly(this compound) inherits this characteristic, making it a candidate for the development of electrochromic devices, such as smart windows, displays, and sensors. researchgate.netlboro.ac.uk The polymer can be switched between different oxidation states, each exhibiting a distinct color. nih.govelectrochemsci.org The trimethoxysilyl groups can also contribute to the stability and processability of these electrochromic materials. scispace.com

The amino groups in the backbone of Poly(this compound) can be protonated or deprotonated depending on the pH of the surrounding environment. researchgate.netrjptonline.org This change in protonation state affects the electronic properties of the polymer, including its conductivity and color. This pH-responsiveness makes Poly(this compound) a promising material for the development of pH sensors. rjptonline.orgnih.govrsc.org These sensors could find applications in environmental monitoring, biomedical diagnostics, and industrial process control.

In addition to high molecular weight polymers, this compound can be used to synthesize well-defined, shorter-chain oligomers of aniline. These oligoanilines, functionalized with trimethoxysilyl groups, can self-assemble into ordered nanostructures. The ability to control the length and architecture of these oligomers allows for fine-tuning of their electronic and optical properties, opening up possibilities for their use in molecular electronics and advanced sensor technologies. electrochemsci.org

Integration within Nanomaterials and Nanocomposites

The surface modification of nanoparticles is a critical step in the development of advanced nanocomposites. frontiersin.org this compound can be used as a coupling agent to functionalize the surface of nanoparticles, such as silica or metal oxides. sigmaaldrich.com The trimethoxysilyl end of the molecule binds to the nanoparticle surface, while the aniline group remains available for further reactions or to impart specific functionality to the nanocomposite. cymitquimica.cominnospk.com This approach can improve the dispersion of nanoparticles within a polymer matrix, enhance the mechanical properties of the composite, and introduce new functionalities, such as conductivity or sensing capabilities. frontiersin.orgnih.gov

Modification of Silica Nanoparticles for Composite Enhancement

The surface modification of silica nanoparticles (SiO2) with this compound is a key strategy for improving their dispersion and interfacial adhesion within a polymer matrix. The trimethoxysilyl groups of the silane can form strong covalent bonds with the hydroxyl groups present on the surface of silica nanoparticles through hydrolysis and condensation reactions. This surface functionalization effectively transforms the hydrophilic nature of the silica nanoparticles to be more organophilic, preventing their agglomeration and ensuring a more uniform distribution throughout the polymer.

The aniline functional group, in turn, can react or physically interact with the polymer matrix, such as epoxy resins or polyimides, creating a strong interfacial linkage. This enhanced compatibility and bonding at the nano-interface are crucial for efficient stress transfer from the polymer matrix to the reinforcing silica nanoparticles, leading to a significant improvement in the mechanical properties of the resulting composite material. While direct, extensive research focusing solely on this compound is somewhat limited, the principles of its function are well-established through studies of similar amino-functionalized silanes.

Application in Ceramic Nanocomposites for Dielectric Properties

In the field of advanced electronics, there is a continuous demand for materials with tailored dielectric properties for applications such as capacitors and insulators. Ceramic materials like barium titanate (BaTiO3) are known for their high dielectric constants, but their integration into polymer matrices to form flexible nanocomposites presents challenges related to particle dispersion and interfacial polarization.

While specific studies on this compound are not abundant, research on analogous silane coupling agents provides significant insights. For instance, studies on N-[3-(trimethoxysilyl)propyl]aniline (TMSPA) have demonstrated the profound effect of such surface treatments on the dielectric properties of BaTiO3 ceramic nanocomposites. The treatment of BaTiO3 powder with TMSPA was found to significantly enhance the dielectric constant and reduce the dielectric loss of the resulting multilayer ceramic sheets. researchgate.net This improvement is attributed to the enhanced dispersibility of the ceramic filler and the formation of a stable interface that mitigates the formation of voids and other defects that can lead to dielectric breakdown.

The application of this compound is expected to yield similar benefits. The aniline group can contribute to a more uniform charge distribution at the filler-polymer interface, which can help in suppressing the dielectric loss at higher frequencies.

Table 1: Dielectric Properties of TMSPA-Treated Multilayer Ceramic Sheet

| Property | Untreated | TMSPA-Treated |

|---|---|---|

| Dielectric Constant | 881 | 2382 |

| Dielectric Loss (%) | 1.96 | 1.34 |

Data sourced from a study on N-[3-(trimethoxysilyl)propyl]aniline treated barium titanate ceramic powder. researchgate.net

Influence on Transport Phenomena in Nanocomposite Membranes

Nanocomposite membranes, which incorporate inorganic nanoparticles into a polymer matrix, are being extensively investigated for various separation processes, including gas separation and pervaporation. The performance of these membranes is highly dependent on the transport phenomena occurring within them, which are in turn influenced by the membrane's microstructure and the interactions between the polymer and the filler particles.

The incorporation of silica nanoparticles modified with this compound can significantly influence the transport properties of nanocomposite membranes. The functionalized nanoparticles can disrupt the polymer chain packing, creating additional free volume and altering the diffusion pathways for permeating molecules. The chemical nature of the aniline groups can also introduce specific interactions with certain permeates, potentially enhancing the selectivity of the membrane.

For instance, in a different context, aniline-silica nanocomposites have been utilized as coatings for solid-phase microextraction, where the porous and interactive surface plays a key role in the selective extraction of analytes. nih.gov This highlights the potential of the aniline functionality to influence molecular transport. In the context of membranes, the presence of the amino groups from this compound on the silica surface could, for example, facilitate the transport of acidic gases through favorable chemical interactions, thereby increasing the membrane's permeability and selectivity for those gases. The precise control over the nanoparticle loading and the degree of surface modification would allow for the fine-tuning of the membrane's transport characteristics to suit specific separation applications.

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure and purity of 4-(Trimethoxysilyl)aniline. Techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the molecule's characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The infrared spectrum reveals absorption bands corresponding to the vibrational modes of specific bonds.

Key vibrational frequencies for this compound include:

N-H Stretching: The amine group (–NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methoxy (B1213986) groups (–OCH₃) is observed in the 2960-2850 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are found in the 1600-1450 cm⁻¹ region.

Si-O-C Stretching: The asymmetric stretching of the Si-O-C bonds is a prominent feature, typically appearing around 1080 cm⁻¹. The symmetric stretching is observed near 820 cm⁻¹.

Si-C Stretching: The vibration of the silicon-carbon bond is generally weaker and appears at lower frequencies.

These characteristic absorption bands confirm the presence of the aniline (B41778) and trimethoxysilyl moieties within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for providing detailed information about the atomic structure of this compound. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ²⁹Si, a comprehensive picture of the molecule's framework can be constructed.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound typically shows distinct signals for the aromatic protons, the amine protons, and the methoxy group protons.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | ~6.6 - 7.5 | Multiplet | 4H |

| Amine (NH₂) | ~3.6 | Broad Singlet | 2H |

| Methoxy (OCH₃) | ~3.5 | Singlet | 9H |

Table created with data from various sources.

The aromatic protons typically appear as a set of multiplets due to spin-spin coupling between adjacent protons on the benzene ring. The amine protons often appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration. The nine protons of the three methoxy groups are chemically equivalent and thus appear as a single, sharp singlet.

¹³C NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in this compound. The spectrum provides distinct signals for the aromatic carbons and the methoxy carbons. The aromatic region will show four distinct signals, two for the protonated carbons and two for the quaternary carbons, due to the molecule's symmetry.

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (C-Si) | ~125-130 |

| Aromatic (C-H) | ~115-135 |

| Aromatic (C-N) | ~145-150 |

| Methoxy (OCH₃) | ~50 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

The carbon attached to the silicon atom (ipso-carbon) is typically found at a distinct chemical shift, as is the carbon atom bonded to the nitrogen of the amine group. The remaining aromatic carbons appear within the expected range for substituted benzene rings. The carbon atoms of the methoxy groups give a single signal in the aliphatic region of the spectrum. oregonstate.eduorganicchemistrydata.orgorganicchemistrydata.orgresearchgate.net

²⁹Si NMR spectroscopy is a specialized technique that is particularly valuable for studying silicon-containing compounds like this compound and their subsequent reactions. unige.chhuji.ac.ilpascal-man.com The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment and the number of oxygen atoms attached to it.

For the monomeric this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for a tetracoordinated silicon in a trimethoxysilane (B1233946) is typically in the range of -40 to -60 ppm.

This technique becomes especially powerful when monitoring the hydrolysis and condensation of this compound to form a polysiloxane network. During this process, the trimethoxysilyl groups (T⁰) are converted to silanol (B1196071) groups upon hydrolysis and then form Si-O-Si linkages (T¹, T², T³) upon condensation. Each of these species gives a distinct signal in the ²⁹Si NMR spectrum, allowing for the quantitative analysis of the reaction progress. nih.govresearchgate.netresearchgate.netnih.govsioc-journal.cn

| Silicon Species | Notation | Typical Chemical Shift Range (δ, ppm) |

| RSi(OCH₃)₃ | T⁰ | -40 to -50 |

| RSi(OH)(OCH₃)₂ | T⁰(OH) | Varies |

| RSi(OH)₂(OCH₃) | T⁰(OH)₂ | Varies |

| RSi(OH)₃ | T⁰(OH)₃ | Varies |

| (RSiO)Si(OR')₂ | T¹ | -50 to -60 |

| (RSiO)₂Si(OR') | T² | -60 to -70 |

| (RSiO)₃Si | T³ | -70 to -80 |

R represents the aminophenyl group, and R' can be H or CH₃.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound, like aniline itself, is characterized by two main absorption bands in the ultraviolet region. researchgate.net These correspond to π → π* transitions within the benzene ring.

¹A₁ → ¹B₂ Transition: This is a high-energy transition that typically occurs at shorter wavelengths, around 230-240 nm.

¹A₁ → ¹B₁ Transition: This is a lower-energy transition that appears at longer wavelengths, generally around 280-290 nm.

The positions and intensities of these absorption bands can be influenced by the solvent and the substituents on the aniline ring. The trimethoxysilyl group, being an electron-withdrawing group through inductive effects, can cause a slight shift in the absorption maxima compared to unsubstituted aniline. This technique is also useful for studying the conjugation effects and the optical properties of materials derived from this compound.

X-ray Diffraction (XRD) for Crystalline and Layered Structures

When organic molecules like this compound are intercalated into the galleries of layered materials such as clays (B1170129) (e.g., bentonite (B74815) or montmorillonite), XRD is used to determine the resulting change in the interlayer spacing (d-spacing). jmchemsci.comresearchgate.net An increase in the basal spacing is a direct indication that the silane (B1218182) molecules have successfully entered the space between the clay sheets. jmchemsci.comresearchgate.net For example, studies on the intercalation of similar aniline derivatives into bentonite clay have shown a noticeable alteration and increase in the basal spacing, confirming the formation of an organo-clay composite. jmchemsci.com The orientation of the intercalated molecules, whether tilted or perpendicular to the clay sheets, can also be inferred from the magnitude of the d-spacing change. researchgate.net

The table below illustrates hypothetical XRD data showing the change in d-spacing of a clay mineral upon intercalation with an aminophenyl silane, based on typical findings in the field. jmchemsci.comresearchgate.net

Table 1: Illustrative XRD d-Spacing Data for Clay Intercalation

| Material | 2θ (degrees) | d-spacing (Å) | Change in d-spacing (Å) |

|---|---|---|---|

| Pristine Montmorillonite (B579905) Clay | 7.0 | 12.6 | - |

Note: This data is illustrative, based on typical results for similar intercalated clay composites. jmchemsci.comresearchgate.net

This type of analysis is fundamental in materials science for creating novel hybrid materials where the properties of the inorganic host and the organic guest are combined for specific applications, such as improved barrier properties, controlled release, or enhanced mechanical strength in polymer composites.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. micro.org.auqueensu.ca It is particularly valuable for analyzing surfaces modified with this compound to confirm its presence, determine its bonding state with the substrate, and assess the integrity of the resulting film. kratos.com

When this compound is applied to a substrate like silica (B1680970) or a metal oxide, the trimethoxysilyl group hydrolyzes to form silanol groups (Si-OH), which then condense with hydroxyl groups on the substrate surface to form stable covalent Si-O-Substrate bonds. dow.comacs.org This process also results in the formation of polysiloxane (Si-O-Si) networks if multiple silane molecules react with each other. dow.com

XPS analysis can distinguish between the different chemical environments of silicon, nitrogen, oxygen, and carbon. For instance, the binding energy of the Si 2p peak can differentiate between elemental silicon, silicon bonded to oxygen in silicates or silica (SiO₂), and silicon in organosilicon compounds. thermofisher.comipfdd.de Similarly, the N 1s peak confirms the presence of the aniline group, and its binding energy can indicate whether the amine is in a free state or has interacted with surface sites. researchgate.netd-nb.info

The table below provides representative binding energy ranges for the key elements in a this compound-modified surface, as determined by XPS.

Table 2: Representative XPS Binding Energies for Elements in a this compound Film

| Element (Core Level) | Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| Si 2p | ~102-103.5 eV | Organosilicon, Si-O-Si, Si-O-Substrate thermofisher.com |

| N 1s | ~399-400 eV | C-NH₂ (Amine) d-nb.info |

| O 1s | ~532-533 eV | Si-O-Si, Si-O-C ipfdd.de |

| C 1s | ~284-285 eV | C-C, C-H (Aromatic Ring) |

Note: These are typical binding energy ranges and can shift slightly based on the specific substrate, film thickness, and instrument calibration.

XPS is crucial for quality control in applications like coatings and adhesives, ensuring that the silane coupling agent has been correctly applied and has formed the desired chemical bonds at the interface. kratos.comontosight.ai

Computational Chemistry and Modeling Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. scielo.org.mxarxiv.org For this compound, DFT calculations can provide deep insights into its molecular geometry, electronic properties, and reactivity, which are difficult to obtain experimentally. ijcce.ac.irnih.gov

DFT studies can optimize the molecular structure, predicting bond lengths and angles with high accuracy. uctm.edu Furthermore, they can calculate key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. kashanu.ac.ir A smaller gap generally implies higher reactivity. ijcce.ac.ir

For aniline and its derivatives, the HOMO is typically localized on the phenyl ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring. kashanu.ac.ir The introduction of the trimethoxysilyl group influences this distribution. DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, crucial for understanding how the molecule interacts with other reagents and surfaces. nih.govkashanu.ac.ir

Table 3: Theoretical Electronic Properties of Aniline Derivatives from DFT Calculations

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline (Reference) | -5.43 | 0.01 | 5.44 kashanu.ac.ir |

| 4-Bromoanilinium Perchlorate | -7.27 | -3.17 | 4.10 mdpi.com |

Note: Data for this compound is inferred, as specific literature values were not found. The values for related compounds demonstrate the utility of DFT.

These computational predictions are invaluable for rationalizing the molecule's behavior as a coupling agent and for guiding the synthesis of new derivatives with tailored electronic properties for applications in electronics and materials science. nih.gov

Molecular Dynamics (MD) Simulations for Interfacial Behavior and Diffusion Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is exceptionally well-suited for studying the behavior of this compound at interfaces, such as its interaction with inorganic surfaces (e.g., silica) or its diffusion within a polymer matrix. nih.govmdpi.com

MD simulations can model the entire process of silanization on a silica surface. nih.gov This includes the initial transport of silane molecules to the surface, the hydrolysis of the methoxy groups, and the final condensation reaction to form covalent bonds with surface silanol groups and cross-linked polysiloxane networks. acs.orgnih.gov These simulations provide atomic-level detail on the orientation of the adsorbed molecules, the density of the resulting monolayer, and the influence of factors like solvent and temperature. nih.govarxiv.org For instance, simulations have shown that aminosilanes orient themselves with the amino group pointing away from the silica surface, ready to interact with a polymer matrix.

Studies on similar systems reveal that the dynamics of molecules are significantly slower in confinement near a surface compared to the bulk phase. arxiv.org The structural relaxation times can increase by orders of magnitude when approaching a silica surface, a critical factor in the curing and performance of composite materials. arxiv.org MD can also be used to calculate the interaction energies between the silane layer and a polymer, predicting the strength of adhesion.

Table 4: Representative Parameters from MD Simulations of Silanes at a Silica Interface

| Parameter | Description | Typical Finding |

|---|---|---|

| Adsorption Energy | Energy released upon silane binding to the surface. | Favorable (negative value), indicating spontaneous adsorption. |

| Diffusion Coefficient | Rate of molecular movement along the surface or in a medium. | Significantly lower near the surface than in bulk solution. arxiv.org |

| Radial Distribution Function | Describes the probability of finding a particle at a distance from another particle. | Shows ordering and layering of silane molecules near the substrate. arxiv.org |

Note: Findings are based on general principles from MD simulations of silanes and ionic liquids at silica surfaces. nih.govarxiv.org

These simulations are instrumental in understanding how this compound functions to improve adhesion and in optimizing the processing conditions for manufacturing high-performance composites.

Computational Design of Novel Molecular Architectures

Computational chemistry provides powerful tools for the in silico design of novel molecular architectures based on the this compound scaffold. By systematically modifying the parent structure and predicting the resulting properties using methods like DFT, researchers can rapidly screen potential candidates for specific applications before undertaking time-consuming and expensive laboratory synthesis.

For example, the functional group on the aniline ring can be altered to tune the molecule's reactivity and interaction with different polymer matrices. One could computationally explore:

Replacing the amine group: Introducing other functional groups like epoxy or isocyanate to create coupling agents compatible with different thermosetting resins. silicorex.com

Modifying the aromatic ring: Adding electron-withdrawing or electron-donating substituents to the phenyl ring to alter the electronic properties (HOMO/LUMO levels) and, consequently, the molecule's reactivity and potential for use in electronic devices. scielo.org.mx

Altering the alkoxy groups: Replacing the methoxy groups on the silicon atom with ethoxy or other hydrolyzable groups to change the hydrolysis and condensation rates, allowing for better control over the film formation process. silicorex.com

Table 5: Conceptual Design Parameters for Novel Architectures based on this compound

| Structural Modification | Target Property | Computational Method | Desired Outcome |

|---|---|---|---|

| Add electron-donating group to ring | Enhanced conductivity | DFT (HOMO/LUMO gap) | Lower energy gap for improved charge transport. |

| Replace -NH₂ with epoxy group | Adhesion to epoxy resins | MD (Interaction Energy) | Higher interaction energy with epoxy polymer chains. |

| Replace -OCH₃ with -OC₂H₅ | Controlled reaction rate | DFT/MD (Hydrolysis Barrier) | Higher energy barrier for slower, more controlled hydrolysis. |

This computational-led design approach accelerates the discovery of new, high-performance materials. It allows for the creation of a library of virtual compounds whose properties—such as adhesion strength, electronic conductivity, and chemical stability—are predicted theoretically. This process enables a more focused and efficient experimental effort, targeting only the most promising candidates identified through modeling.

Environmental Research Perspectives

Hydrolytic Stability and Environmental Persistence Pathways

The environmental persistence of 4-(Trimethoxysilyl)aniline is largely dictated by the hydrolytic stability of its trimethoxysilyl group. In the presence of water, organosilanes undergo hydrolysis, a reaction that is a critical first step in both their intended function and their environmental degradation. smolecule.com

The trimethoxysilyl group of this compound reacts with water, leading to the formation of highly reactive silanol (B1196071) groups (Si-OH) and the release of methanol (B129727). researchgate.net This hydrolysis can be catalyzed by both acids and bases. semanticscholar.org Following hydrolysis, the silanol intermediates are unstable and readily undergo self-condensation reactions to form stable siloxane bonds (Si-O-Si), creating oligomeric or polymeric structures. semanticscholar.org This process is fundamental to how these agents form films on substrates. nih.gov

Table 1: Key Reactions in the Environmental Pathway of this compound

| Reaction | Description | Reactants | Products |

|---|---|---|---|

| Hydrolysis | The trimethoxysilyl group reacts with water, replacing the methoxy (B1213986) groups with hydroxyl groups. smolecule.com | This compound, Water | 4-(Trihydroxysilyl)aniline, Methanol |

| Condensation | The unstable silanol groups react with each other to form stable siloxane bonds, leading to oligomers or polymers. semanticscholar.org | 4-(Trihydroxysilyl)aniline | Polysiloxanes, Water |

Interactions with Environmental Matrices

Once released into the environment, this compound and its hydrolysis products can interact with various environmental components, including water, soil, and sediment.

Water: The primary interaction in aqueous environments is the hydrolysis of the trimethoxysilyl group. The solubility of this compound is limited, and it tends to hydrolyze rather than dissolve. nbinno.com The by-product of this hydrolysis is methanol, which is miscible with water. The resulting siloxane polymers are generally hydrophobic, which can lead to their partitioning out of the water column and onto solid surfaces. dakenchem.com This hydrophobic nature can alter the water permeability of surfaces they coat. dakenchem.commdpi.com

Soil and Sediment: Organosilanes are known to adsorb onto inorganic surfaces, such as the mineral components of soil and sediment. semanticscholar.orgnih.gov The silanol groups formed during hydrolysis can form strong covalent bonds (Si-O-Metal/Si) with hydroxyl groups present on the surface of clays (B1170129) and other minerals. semanticscholar.orgmdpi.com The aniline (B41778) functional group provides an organic moiety that can further interact with organic matter in the soil through mechanisms like hydrogen bonding or hydrophobic interactions. This strong adsorption suggests limited mobility in soil, with the compound and its derivatives likely accumulating in the solid phase. Studies on modified bentonite (B74815) clays have shown that organosilane functionalization increases the retention capacity for organic contaminants like aniline, indicating a strong interaction with the mineral matrix. conicet.gov.ar

Mechanisms of Adsorption onto Nanoporous Materials for Remediation

The same chemical properties that govern the environmental interactions of this compound are harnessed for environmental remediation applications, particularly in the removal of contaminants from water. The compound can be used to functionalize nanoporous materials, such as mesoporous silica (B1680970) (e.g., MCM-41, MCM-48, SBA-15), enhancing their ability to adsorb pollutants. researchgate.netkoreascience.kroiccpress.comresearchgate.net

The mechanism of adsorption for remediation using silane-modified materials involves several key steps and interactions: